molecular formula C21H22N2O5S B2875329 ethyl 2-(4,8-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamido)acetate CAS No. 899999-07-6

ethyl 2-(4,8-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamido)acetate

Cat. No. B2875329
CAS RN: 899999-07-6
M. Wt: 414.48
InChI Key: UXVMNZJDCAAZAP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, quinoline derivatives are known to undergo a variety of chemical reactions .

Scientific Research Applications

Synthesis and Characterization

Synthetic Methodologies : Ethyl 2-(4,8-dimethyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamido)acetate and related compounds have been synthesized through various methodologies. One approach involves a four-component one-pot synthesis utilizing 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst under solvent-free conditions, highlighting a clean, efficient, and environmentally friendly process (Khaligh, 2014). Another method employs protic pyridinium ionic liquid in water as a catalyst for the Hantzsch condensation reaction, offering advantages such as short reaction times, high yields, and simplicity (Tajbakhsh et al., 2013).

Molecular Structure and Analysis : Crystallographic and spectroscopic techniques have been used to elucidate the structures of these compounds. For example, crystal structure and Hirshfeld surface analysis, combined with DFT studies, provided insights into the molecular conformation and intermolecular interactions of a related compound, shedding light on its three-dimensional network structure stabilized by weak hydrogen bonds and π–π interactions (Baba et al., 2019).

Potential Biological Applications

Antimicrobial and Anticancer Activity : Some derivatives have been synthesized with the aim of exploring their potential as antimicrobial and anticancer agents. For instance, new quinazolines have been evaluated for their antibacterial and antifungal activities, indicating potential utility in medical applications (Desai et al., 2007). Another study described the synthesis of a quinazolinone-based derivative with significant cytotoxic activity against various human cancer cell lines, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Molecular Interactions and Docking Studies

Molecular Docking : Spectroscopic analysis and molecular docking studies have been conducted on certain derivatives to understand their molecular properties and potential biological interactions. For example, a study on Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate revealed insights into its electron density, stabilization energies, and potential inhibitory activity against specific targets, providing a foundation for further pharmacological investigations (El-Azab et al., 2016).

properties

IUPAC Name

ethyl 2-[N-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonyl]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-4-28-20(25)13-23(16-8-6-5-7-9-16)29(26,27)17-10-15(3)21-18(12-17)14(2)11-19(24)22-21/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVMNZJDCAAZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C(=C2)C)NC(=O)C=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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